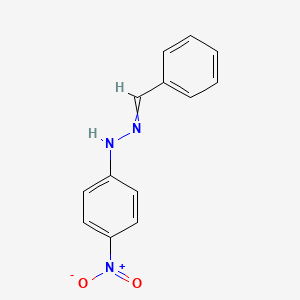
Benzaldehyde 4-nitrophenylhydrazone
Übersicht
Beschreibung
Benzaldehyde 4-nitrophenylhydrazone is an organic compound with the molecular formula C13H11N3O2 and a molecular weight of 241.25 g/mol . This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzaldehyde 4-nitrophenylhydrazone can be synthesized through the reaction of benzaldehyde with 4-nitrophenylhydrazine. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mechanism involves the nucleophilic addition of the hydrazine to the carbonyl group of benzaldehyde, followed by the elimination of water to form the hydrazone.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Reactivity of the Hydrazone Group
The hydrazone moiety (-NH-N=C-) exhibits dual reactivity:
Nucleophilic Attack
The electrophilic carbon in the hydrazone group reacts with nucleophiles (e.g., amines, alcohols):
General Mechanism :
-
Nucleophile attacks the electrophilic carbon.
-
Intermediate forms, followed by proton transfer or elimination.
Example Reaction :
Conditions :
Acid/Base-Mediated Hydrolysis
Under acidic conditions, the hydrazone reversibly hydrolyzes to regenerate benzaldehyde and 4-nitrophenylhydrazine:
Factors Influencing Hydrolysis :
-
pH : Accelerated in strongly acidic media (pH < 3).
Catalytic and Environmental Effects
Reactivity is modulated by external factors:
Analytical Chemistry
-
Used to identify aldehydes/ketones via hydrazone formation, analogous to 2,4-dinitrophenylhydrazone (DNPH) methods .
-
UV-Vis spectroscopy : Exhibits at 370–390 nm due to the nitro group’s conjugation with the hydrazone .
Materials Science
-
Acts as a precursor for polymeric materials and coordination complexes due to its planar structure and nitro group’s electron-withdrawing effects .
Stability Studies
-
Thermal stability : Decomposes above 250°C, releasing NO gases .
-
Photostability : Degrades under UV light, necessitating storage in amber containers .
Comparative Data Table
Wissenschaftliche Forschungsanwendungen
Analytical Chemistry
Benzaldehyde 4-nitrophenylhydrazone is widely utilized as a reagent for the detection and quantification of aldehydes and ketones. Its ability to form stable hydrazone derivatives makes it a reliable choice in various analytical methods.
Case Study: Detection of Aldehydes
A study demonstrated the effectiveness of this compound in detecting formaldehyde in environmental samples. The compound was used in a colorimetric assay where the intensity of the yellow color produced was proportional to the concentration of formaldehyde present. This method provided a simple yet effective means for environmental monitoring.
Biological Studies
In biological research, this compound has been employed to investigate enzyme activities, particularly those related to semicarbazide-sensitive amine oxidase (SSAO).
Case Study: Enzyme Activity Assay
Research involving enzyme kinetics showed that this compound could serve as a substrate for SSAO, facilitating the study of this enzyme's role in metabolic pathways. The compound's interaction with SSAO was assessed using spectrophotometric methods, revealing significant insights into enzyme behavior and potential inhibitors.
Material Science
The compound is also explored in material science for its potential application in synthesizing novel materials with specific properties, such as fluorescence labeling reagents.
Case Study: Synthesis of Fluorescent Materials
A study focused on the synthesis of fluorescent materials using this compound as a precursor. The resulting compounds exhibited strong fluorescence under UV light, indicating their potential use in biological imaging and sensing applications.
Summary Table of Applications
| Application Area | Description | Key Findings/Outcomes |
|---|---|---|
| Analytical Chemistry | Detection of aldehydes and ketones | Effective colorimetric assay for formaldehyde detection |
| Biological Studies | Investigation of SSAO enzyme activity | Significant insights into enzyme kinetics |
| Material Science | Synthesis of novel fluorescent materials | Strong fluorescence indicating potential imaging applications |
Wirkmechanismus
The mechanism of action of Benzaldehyde 4-nitrophenylhydrazone involves its interaction with various molecular targets. The compound can form hydrazone linkages with carbonyl-containing biomolecules, affecting their function. Additionally, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects .
Vergleich Mit ähnlichen Verbindungen
- Benzaldehyde phenylhydrazone
- 4-Nitrobenzaldehyde hydrazone
- Benzaldehyde 2-nitrophenylhydrazone
Comparison: Benzaldehyde 4-nitrophenylhydrazone is unique due to the presence of both the benzaldehyde and 4-nitrophenyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits different reactivity patterns in oxidation and reduction reactions, and its nitro group provides additional sites for chemical modification .
Eigenschaften
Molekularformel |
C13H11N3O2 |
|---|---|
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
N-(benzylideneamino)-4-nitroaniline |
InChI |
InChI=1S/C13H11N3O2/c17-16(18)13-8-6-12(7-9-13)15-14-10-11-4-2-1-3-5-11/h1-10,15H |
InChI-Schlüssel |
NOIFWEYOLLHIMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













